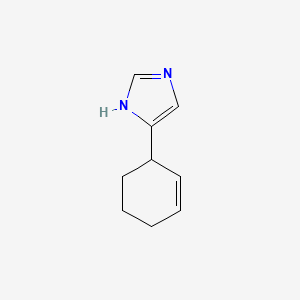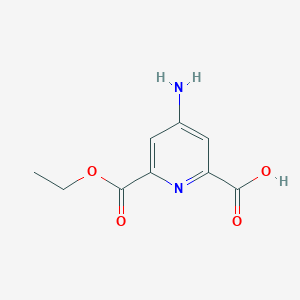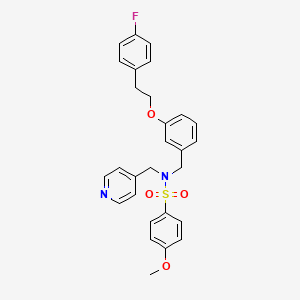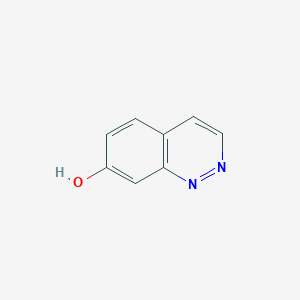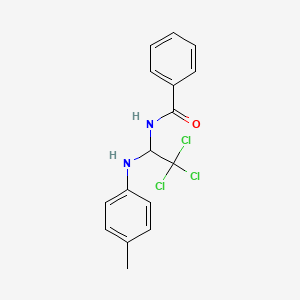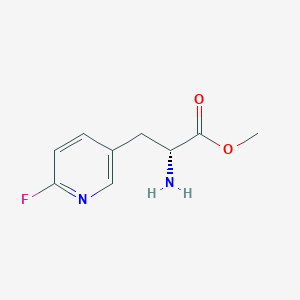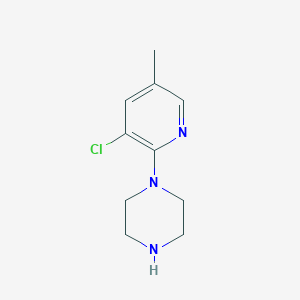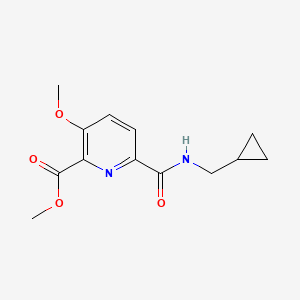![molecular formula C9H5F5N2O B13116270 6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound that features both difluoromethoxy and trifluoromethyl groups attached to a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The difluoromethoxy group can be introduced using difluoromethyl ethers or difluoromethylating reagents under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
科学研究应用
6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: Another compound with a trifluoromethyl group, used in fluorescence applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
Uniqueness
6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on a benzimidazole core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H5F5N2O |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5F5N2O/c10-8(11)17-4-1-2-5-6(3-4)16-7(15-5)9(12,13)14/h1-3,8H,(H,15,16) |
InChI 键 |
UIWDLDLQROZQGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


